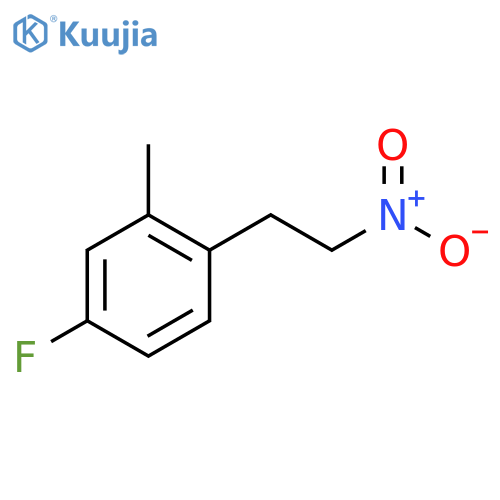

Cas no 2228494-88-8 (4-fluoro-2-methyl-1-(2-nitroethyl)benzene)

4-fluoro-2-methyl-1-(2-nitroethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-2-methyl-1-(2-nitroethyl)benzene

- 2228494-88-8

- EN300-1845493

-

- インチ: 1S/C9H10FNO2/c1-7-6-9(10)3-2-8(7)4-5-11(12)13/h2-3,6H,4-5H2,1H3

- InChIKey: UWRWJBJTMRZKSX-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C)C=1)CC[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 183.06955672g/mol

- どういたいしつりょう: 183.06955672g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 45.8Ų

4-fluoro-2-methyl-1-(2-nitroethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1845493-10.0g |

4-fluoro-2-methyl-1-(2-nitroethyl)benzene |

2228494-88-8 | 10g |

$4236.0 | 2023-05-26 | ||

| Enamine | EN300-1845493-1g |

4-fluoro-2-methyl-1-(2-nitroethyl)benzene |

2228494-88-8 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1845493-0.25g |

4-fluoro-2-methyl-1-(2-nitroethyl)benzene |

2228494-88-8 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1845493-0.5g |

4-fluoro-2-methyl-1-(2-nitroethyl)benzene |

2228494-88-8 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1845493-2.5g |

4-fluoro-2-methyl-1-(2-nitroethyl)benzene |

2228494-88-8 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1845493-0.05g |

4-fluoro-2-methyl-1-(2-nitroethyl)benzene |

2228494-88-8 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1845493-5g |

4-fluoro-2-methyl-1-(2-nitroethyl)benzene |

2228494-88-8 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1845493-1.0g |

4-fluoro-2-methyl-1-(2-nitroethyl)benzene |

2228494-88-8 | 1g |

$986.0 | 2023-05-26 | ||

| Enamine | EN300-1845493-0.1g |

4-fluoro-2-methyl-1-(2-nitroethyl)benzene |

2228494-88-8 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1845493-5.0g |

4-fluoro-2-methyl-1-(2-nitroethyl)benzene |

2228494-88-8 | 5g |

$2858.0 | 2023-05-26 |

4-fluoro-2-methyl-1-(2-nitroethyl)benzene 関連文献

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

4-fluoro-2-methyl-1-(2-nitroethyl)benzeneに関する追加情報

4-Fluoro-2-Methyl-1-(2-Nitroethyl)Benzene: A Comprehensive Overview

4-Fluoro-2-Methyl-1-(2-Nitroethyl)Benzene, also known by its CAS number 2228494-88-8, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with a fluorine atom at the 4-position, a methyl group at the 2-position, and a 2-nitroethyl group at the 1-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for both academic research and industrial applications.

The synthesis of 4-fluoro-2-methyl-1-(2-nitroethyl)benzene involves a series of carefully designed organic reactions. Typically, the starting material is a fluorinated benzene derivative, which undergoes alkylation or acylation to introduce the methyl and nitroethyl groups. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and minimizing environmental impact. These improvements have been documented in several high-impact journals, highlighting the compound's potential for large-scale production.

4-Fluoro-2-methyl-1-(2-nitroethyl)benzene exhibits remarkable electronic properties due to the presence of electron-withdrawing groups like the nitro group and electron-donating groups like the methyl group. This balance of electronic effects makes it an ideal candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent studies have demonstrated its ability to enhance charge transport properties in polymer-based electronics, making it a promising material for next-generation optoelectronic devices.

In addition to its electronic applications, 4-fluoro-2-methyl-1-(2-nitroethyl)benzene has shown potential in medicinal chemistry. Its unique structure allows for interactions with specific biological targets, making it a valuable lead compound in drug discovery efforts. Researchers have explored its ability to modulate enzyme activity and influence cellular signaling pathways, with promising results in preclinical models. These findings underscore its importance as a tool for advancing therapeutic development.

The environmental impact of 4-fluoro-2-methyl-1-(2-nitroethyl)benzene has also been a topic of recent interest. Studies have investigated its biodegradation pathways and toxicity profiles, providing insights into its safety for industrial use. Regulatory agencies have emphasized the need for sustainable practices when handling this compound, ensuring that its benefits are realized without compromising environmental health.

In conclusion, 4-fluoro-2-methyl-1-(2-nitroethyl)benzene, CAS number 2228494-88-8, stands as a testament to the ingenuity of modern chemical synthesis. Its versatile properties and wide-ranging applications make it an essential compound in contemporary research and industry. As advancements continue to emerge, this compound is poised to play an even greater role in shaping the future of materials science and beyond.

2228494-88-8 (4-fluoro-2-methyl-1-(2-nitroethyl)benzene) 関連製品

- 1270803-91-2(tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate)

- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)

- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)

- 1418199-73-1(3-azidocyclopentane-1-carbonitrile)

- 1897525-43-7(2-(tert-butoxy)methylazetidine)

- 851403-45-7(N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(naphthalen-2-yloxy)acetamide)

- 2228336-01-2(methyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate)

- 2034530-98-6((2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone)

- 1566252-90-1(1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)

- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)